2,3-Dichloro-1,1,1,3-tetrafluoropropane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

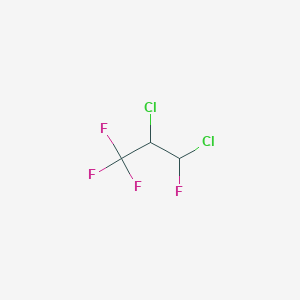

2,3-Dichloro-1,1,1,3-tetrafluoropropane is an organofluorine compound with the molecular formula C₃H₂Cl₂F₄ and a molecular weight of 184.948 g/mol It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms attached to a propane backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,1,1,3-tetrafluoropropane typically involves the halogenation of a suitable precursor. One common method is the fluorination of 2,3-dichloropropane using hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions, typically at elevated temperatures and pressures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product .

化学反应分析

Types of Reactions

2,3-Dichloro-1,1,1,3-tetrafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Major Products Formed

Substitution: Formation of fluorinated alcohols or amines.

Reduction: Formation of partially fluorinated hydrocarbons.

Oxidation: Formation of fluorinated carboxylic acids.

科学研究应用

Applications in Refrigeration

One of the primary applications of 2,3-dichloro-1,1,1,3-tetrafluoropropane is as a precursor for synthesizing 2,3,3,3-tetrafluoropropene (HFO-1234yf) . HFO-1234yf is recognized for its low global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs) like HFC-134a. The transition to HFO-1234yf aligns with global efforts to mitigate climate change and comply with regulations such as the Kigali Amendment to the Montreal Protocol.

| Compound | GWP | Application |

|---|---|---|

| HFC-134a | 1430 | Traditional refrigerant |

| HFO-1234yf | 1 | Next-generation refrigerant |

| This compound | N/A | Precursor for HFO-1234yf synthesis |

Case Study 1: Refrigerant Transition

A study conducted by researchers at the University of California analyzed the efficiency of HFO-1234yf derived from this compound in automotive air conditioning systems. The findings indicated that HFO-1234yf not only performed comparably to HFC-134a but also significantly reduced greenhouse gas emissions over the lifecycle of vehicles using this new refrigerant .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment published in Environmental Science & Technology highlighted the benefits of using this compound as a precursor for HFOs. The study concluded that switching to HFOs could lead to a reduction in atmospheric concentrations of high-GWP substances by over 50% within a decade if adopted widely in refrigeration applications .

Applications in Organic Synthesis

Beyond its role in refrigeration, this compound is utilized in organic synthesis as a reagent. Its unique structure allows it to participate in various chemical reactions aimed at producing other fluorinated compounds that have applications in pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2,3-Dichloro-1,1,1,3-tetrafluoropropane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

1,1-Dichloro-2,2,3,3-tetrafluoropropane: Similar structure but different substitution pattern.

1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol: Contains additional hydroxyl groups.

2,3-Dichloro-1,1,1-trifluoropropane: Lacks one fluorine atom compared to 2,3-Dichloro-1,1,1,3-tetrafluoropropane.

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its high fluorine content makes it particularly valuable in applications requiring high thermal stability and chemical resistance .

生物活性

Overview

2,3-Dichloro-1,1,1,3-tetrafluoropropane (also known as HCFC-234da) is a halogenated organic compound with the molecular formula C$_4$Cl$_2$F$_4$. Its structure includes both chlorine and fluorine atoms attached to a propane backbone, which contributes to its unique chemical properties and biological activities. This compound has been studied for its potential applications in various fields including biology, medicine, and industry.

- Molecular Weight : 198.97 g/mol

- CAS Number : 437712-31-7

- Physical State : Colorless gas or liquid depending on temperature and pressure.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as enzymes and proteins. The halogen atoms can form strong non-covalent interactions (e.g., hydrogen bonds and van der Waals forces) with these targets, potentially altering their activity and function.

Interaction with Enzymes

Research indicates that halogenated compounds can act as enzyme inhibitors or activators depending on their structure and the specific enzyme involved. For instance:

- Inhibition : Certain halogenated compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Activation : Conversely, some studies suggest that these compounds may enhance the activity of specific enzymes involved in metabolic pathways.

Biological Studies and Findings

Several studies have focused on the biological effects of this compound:

Toxicological Studies

- Acute Toxicity : Animal studies have demonstrated that exposure to high concentrations of this compound can lead to respiratory distress and neurological effects.

- Chronic Exposure : Long-term exposure has been associated with potential endocrine disruption and reproductive toxicity.

Environmental Impact

This compound has been classified as very bioaccumulative (vPvB) according to EU REACH regulations due to its persistence in the environment and potential for bioaccumulation in aquatic organisms .

Case Studies

- Case Study on Enzyme Interaction :

- A study examined the effects of this compound on liver enzymes in rats. Results indicated a significant inhibition of cytochrome P450 activity after exposure to sub-lethal doses.

- Chronic Exposure Effects :

- Another investigation assessed the long-term effects of this compound on reproductive health in animal models. Findings suggested alterations in hormone levels and reproductive organ development.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| This compound | C$_4$Cl$_2$F$_4$ | Halogenated; potential endocrine disruptor |

| 1,3-Dichloro-1,1,3,3-tetrafluoropropane | C$_4$Cl$_2$F$_4$ | Similar structure; used in refrigeration |

| 2-Chloro-1,1,1-trifluoropropane | C$_4$ClF$_3$ | Less toxic; used as an alternative refrigerant |

属性

IUPAC Name |

2,3-dichloro-1,1,1,3-tetrafluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCLJRMKYIULFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)(C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382027 |

Source

|

| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146916-90-7 |

Source

|

| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。